Indium(III) trifluoromethanesulfonate

説明

Indium(III) trifluoromethanesulfonate, also known as indium triflate, is a compound that has been identified as a highly efficient catalyst in various chemical reactions. This compound is characterized by its ability to facilitate reactions under mild conditions, often leading to high yields and selectivity. Its catalytic properties have been explored in the deprotection of acetals and ketals, benzannulation reactions, and acyl transfer reactions involving carbohydrates 10.

Synthesis Analysis

While the synthesis of indium(III) trifluoromethanesulfonate itself is not detailed in the provided papers, its application in synthesis is well-documented. For instance, it has been used as a catalyst in the selective synthesis of naphthyl ketones through benzannulation reactions involving o-alkynylbenzaldehydes and enolisable carbonyl compounds . Additionally, it has shown great promise in synthetic carbohydrate chemistry, catalyzing acyl transfer reactions of various carbohydrates and their derivatives10.

Molecular Structure Analysis

The molecular structure of indium(III) trifluoromethanesulfonate allows it to act as an effective Lewis acid catalyst. Its structure-related reactivity is highlighted in the unusual reactions with first-row metallocenes, leading to the formation of novel indium-containing products . The structural features of these products have been rationalized, although the specific details of the indium triflate's structure are not provided in the abstracts.

Chemical Reactions Analysis

Indium(III) trifluoromethanesulfonate has been utilized in a variety of chemical reactions. It catalyzes the deprotection of acetals and ketals to yield aldehydes and ketones , facilitates intramolecular Diels-Alder reactions of furans , and is involved in acyl transfer reactions with sugars10. Moreover, it has been shown to interact with metallocenes, leading to the formation of indium metal and other indium-containing products .

Physical and Chemical Properties Analysis

The physical and chemical properties of indium(III) trifluoromethanesulfonate contribute to its versatility as a catalyst. It is soluble in both aqueous and organic media, which allows for easy recovery and reuse in reactions such as intramolecular Diels-Alder reactions . Its stability and reactivity under neutral conditions are advantageous for the deprotection of sensitive functional groups . Furthermore, its water-tolerant nature is exemplified in the Friedel-Crafts reactions catalyzed by gallium(III) triflate, a compound with similar properties .

科学的研究の応用

Catalyst for Intramolecular Diels–Alder Reactions

Indium(III) trifluoromethanesulfonate (In(OTf)3) is effective as a catalyst in intramolecular Diels–Alder reactions. It has the unique property of being soluble in both aqueous and organic media, making it easily recoverable post-reaction (Prajapati, Laskar, & Sandhu, 2000).

Regioselective Addition to Non-Activated Olefins

Indium(III) trifluoromethanesulfonate, along with indium(III) chloride, is highly efficient in catalyzing the regioselective addition of thiolacetic acid to non-activated olefins, requiring only 1 mol% of the catalyst (Weïwer & Duñach, 2006).

Synthesis in Carbohydrate Chemistry

This compound has shown exceptional efficiency in catalyzing acyl transfer reactions involving carbohydrates and their derivatives, demonstrating its potential in synthetic carbohydrate chemistry (Giri, Verma, & Kartha, 2008).

Isomerisation of Thionolactones

Indium(III) trifluoromethanesulfonate is effective in catalyzing the isomerisation of thionolactones to thiolactones, showcasing its versatility in chemical reactions (Filippi, Fernandez, & Duñach, 2006).

Deprotection of Acetals and Ketals

This compound serves as an efficient catalyst for the deprotection of acetals and ketals under neutral conditions, contributing to the synthesis of various aldehydes and ketones (Gregg, Golden, & Quinn, 2007).

Hydrothiolation of Bromoalkynes

It has been used as a catalyst for the hydrothiolation of bromoalkynes, showing absolute selectivity in the production of (Z)-β-bromo vinyl sulfides (Rajesh & Prajapati, 2014).

Structural Studies in Complex Formation

Indium(III) trifluoromethanesulfonate's interaction with other chemicals, such as N, N-dimethylthioformamide, has been studied, revealing insights into the formation of complex structures like tetrameric complexes (Topel, Persson, Lundberg, & Ullström, 2011).

Alternative Syntheses of Univalent Indium Salts

This compound has been utilized in the efficient synthesis of univalent indium salts, offering a direct route from indium metal and expanding the scope of indium chemistry (Cooper & Macdonald, 2010).

作用機序

Target of Action

Indium(III) trifluoromethanesulfonate primarily targets electron-rich substrates in various organic reactions . It acts as a Lewis acid catalyst , coordinating with these substrates and activating them for nucleophilic attack .

Mode of Action

The compound’s mode of action involves its ability to act as a Lewis acid catalyst . It coordinates with electron-rich substrates, activating them for nucleophilic attack or facilitating the formation of new carbon-carbon or carbon-heteroatom bonds .

Biochemical Pathways

Indium(III) trifluoromethanesulfonate is involved in various biochemical pathways. For instance, it is used in the synthesis of stable indium bacteriochlorins and the preparation of decahydroquinoline-type toxins via intramolecular hetero Diels-Alder reactions . It also plays a role in the synthesis of benzoxazoles via cyclocondensations .

Result of Action

The result of Indium(III) trifluoromethanesulfonate’s action is the formation of new compounds through various organic reactions. For example, it can facilitate the formation of cyclic and acyclic acetals and ketals from aldehydes and ketones under mild, neutral conditions .

Action Environment

The action of Indium(III) trifluoromethanesulfonate can be influenced by environmental factors. For instance, it can readily protect aldehydes and ketones under mild, neutral conditions in the presence of various alcohols or orthoformates . The reactions can occur under either room temperature or mild heating conditions .

Safety and Hazards

Indium(III) trifluoromethanesulfonate is classified as causing skin irritation and serious eye irritation, and it may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

特性

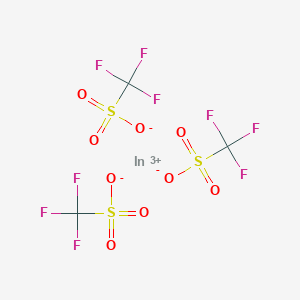

IUPAC Name |

indium(3+);trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CHF3O3S.In/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCYRAEIHXSVXPV-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

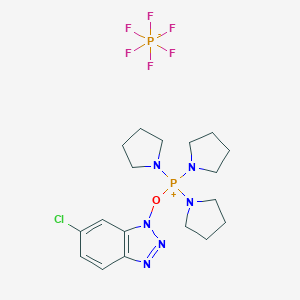

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[In+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F9InO9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370444 | |

| Record name | Indium(III) trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

128008-30-0 | |

| Record name | Indium(III) trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indium(III) trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2H-Furo[2,3-f][1,3]benzodioxol-6-yl)-1,3-oxazole-5-carbonyl chloride](/img/structure/B151871.png)

![1-[3-(Hydroxymethyl)phenyl]ethan-1-one](/img/structure/B151883.png)